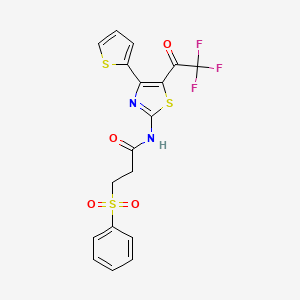

![molecular formula C12H21NO5 B2923754 (2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid CAS No. 2380877-69-8](/img/structure/B2923754.png)

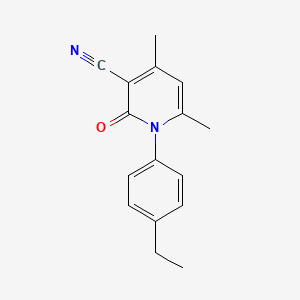

(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

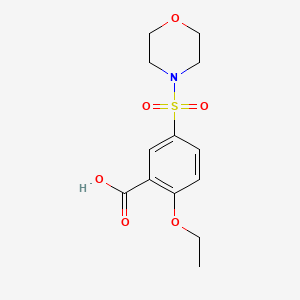

Descripción

(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme. MAO-A is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting the activity of MAO-A, Moclobemide increases the levels of these neurotransmitters, leading to an improvement in mood and relief of symptoms of depression.

Aplicaciones Científicas De Investigación

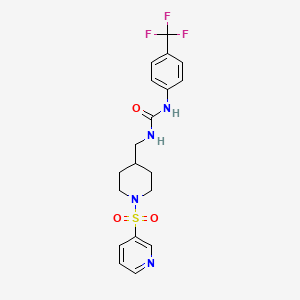

1. Synthesis and Reactivity Studies

Experimental and Quantum-Chemical Calculations on Some 1H-Pyrazole-3-Carboxamide and -3-Carboxylate Derivatives Formation

- This study explores the conversion of 1H-pyrazole-3-carboxylic acid via reactions with binucleophiles, leading to the formation of corresponding 1H-pyrazole-3-carboxamides and -3-carboxylates. The structural determination of these compounds was achieved through NMR, IR spectroscopy, and elemental analyses, providing insights into their potential applications in synthesis and reactivity studies (Yıldırım, Kandemirli, & Akçamur, 2005).

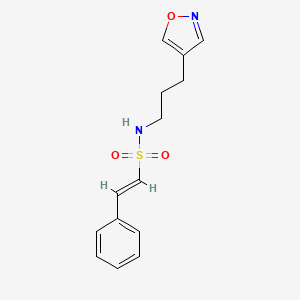

2. Chemical Modification and Derivation

Exhaustive C-methylation of Carboxylic Acids by Trimethylaluminium: A New Route to t-Butyl Compounds

- This research presents a method for C-methylating carboxylic acids to t-butyl compounds using trimethylaluminium. The study successfully methylated various acids, indicating the potential of this method for chemical modification and derivation of compounds like (2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid (Meisters & Mole, 1974).

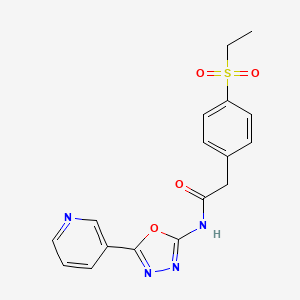

3. Synthesis of Constrained Dipeptide Isosteres

Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids

- This paper details the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids. These compounds are highlighted as conformationally constrained dipeptide isosteres, which may have relevance to the synthesis and potential applications of (2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid (Guarna et al., 1999).

Propiedades

IUPAC Name |

(2R,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUOLNIMFNKTK-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)

![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)

![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)